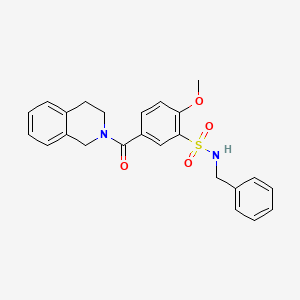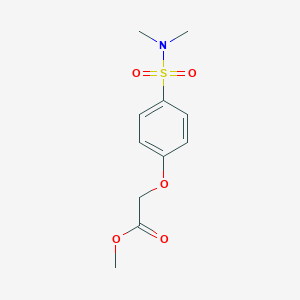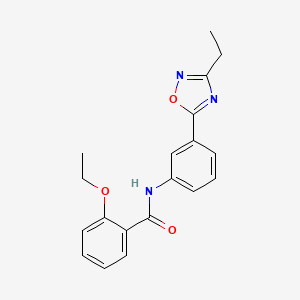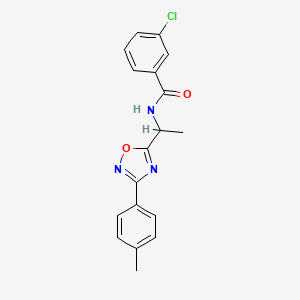
3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as CTOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the modulation of small-conductance calcium-activated potassium channels (SK channels) in the brain and other tissues. SK channels play a crucial role in the regulation of neuronal excitability and synaptic plasticity, and their dysfunction has been implicated in various neurological disorders. This compound binds to the calmodulin-binding domain of SK channels, thereby increasing their activity and reducing the firing rate of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of SK channel activity, inhibition of cancer cell proliferation, and reduction of inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its specificity for SK channels, which allows for the selective modulation of neuronal activity without affecting other ion channels. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, including the development of more potent and selective SK channel modulators, the investigation of this compound's potential therapeutic applications in various neurological disorders, and the exploration of this compound's mechanism of action at the molecular level. In addition, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
合成法
3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized using a multistep process that involves the reaction of 3-amino-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide with thionyl chloride and subsequent reaction with 3-chlorobenzoyl chloride. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
3-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential application in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to modulate the activity of small-conductance calcium-activated potassium channels, which are involved in the regulation of neuronal excitability and synaptic plasticity. This compound has also been investigated for its potential use in cancer research, where it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In drug development, this compound has been explored as a potential lead compound for the development of novel therapeutics targeting various diseases.
特性
IUPAC Name |
3-chloro-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-6-8-13(9-7-11)16-21-18(24-22-16)12(2)20-17(23)14-4-3-5-15(19)10-14/h3-10,12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMVFBOHKAQXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7699781.png)
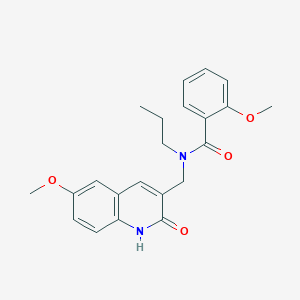


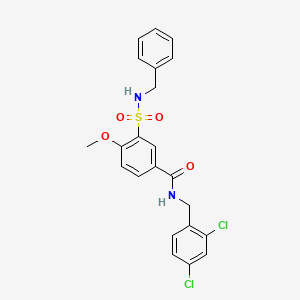
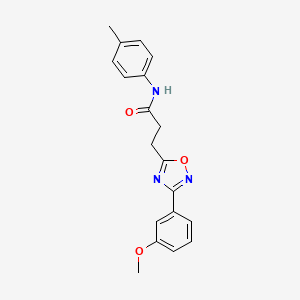

![1-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7699846.png)

